Proton Dissociation Constants: 1,5-Diphenylpentane-1,3,5-trione vs. Aliphatic and Mono-Phenyl Analogs
In a 70:30 methanol-water solution, 1,5-diphenylpentane-1,3,5-trione (H2dppto) exhibits a lower first proton dissociation constant (pK1) compared to its aliphatic analog, heptane-2,4,6-trione (H2hto), and its mono-phenyl analog, 1-phenylhexane-1,3,5-trione (H2phto). This difference directly impacts its speciation and metal-binding behavior under defined pH conditions [1].
| Evidence Dimension | First proton dissociation constant (pK1) |
|---|---|
| Target Compound Data | pK1 = 8.05 |
| Comparator Or Baseline | Heptane-2,4,6-trione (pK1 = 9.00); 1-Phenylhexane-1,3,5-trione (pK1 = 8.25) |
| Quantified Difference | ΔpK1 = -0.95 vs. H2hto; ΔpK1 = -0.20 vs. H2phto |
| Conditions | Potentiometric and spectrophotometric methods in methanol-water (70:30 v/v), I = 0.5 mol dm⁻³, 25 °C |
Why This Matters
A lower pK1 indicates that 1,5-diphenylpentane-1,3,5-trione is more acidic and deprotonates more readily, which is critical for selecting optimal pH ranges for complexation reactions and ensures consistent speciation.
- [1] M. J. Hynes and J. Walsh, "Reactions of metal ions with triketones in solution. Part 1. Formation constants for the systems of heptane-2,4,6-trione, 1-phenylhexane-1,3,5-trione, 1,5-diphenylpentane-1,3,5-trione, and 2,2′-dihydroxybenzophenone with proton, nickel(II), and cobalt(II)," J. Chem. Soc., Dalton Trans., pp. 1543-1546, 1985. View Source
